

Delavirone source and natural origin

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Compound of Interest

Compound Name: Delavirone

Cat. No.: B12416197

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An In-depth Technical Guide to the Source and Origin of Delavirone

Introduction

Delavirone is a synthetic, non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It belongs to the bisheteroarylpiperazine (BHAP) class of compounds. This document provides a comprehensive overview of the synthetic origin of Delavirone, its mechanism of action, and relevant quantitative data for researchers, scientists, and drug development professionals. It is important to note that while Delavirone was approved by the U.S. Food and Drug Administration in 1997, its use has become infrequent due to the availability of more effective NNRTIs with more convenient dosing schedules.^[1] The manufacturing and distribution of Delavirone have been discontinued in the United States and Canada.^[1]

Source and Natural Origin

Delavirone is a product of chemical synthesis and does not have a known natural origin. Its development was part of a rational drug design effort to identify potent and specific inhibitors of HIV-1 reverse transcriptase.^{[2][3][4]} The synthesis of Delavirone involves the use of heterocyclic rings, specifically substituted pyridine and indole moieties.^{[2][5]}

Chemical Synthesis

The synthesis of Delavirone is a multi-step process that involves the preparation of two key intermediates, which are then condensed to form the final product. The general synthetic strategy involves the following key transformations:

- Synthesis of Key Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine. This intermediate is synthesized starting from 2-chloro-3-aminopyridine.[6]
- Synthesis of Key Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. This intermediate is prepared from ethyl 5-nitroindole-2-carboxylate.[6]
- Final Condensation: The acyl chloride of intermediate II is formed using thionyl chloride and then condensed with intermediate I to yield Delavirdine.[6]

Experimental Protocols

A representative synthetic protocol for Delavirdine is outlined below, based on published synthesis methods.[3][6]

Step 1: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate I)

- 2-chloro-3-aminopyridine is reacted with acetone via reductive amination to introduce the isopropylamino group.
- The resulting 2-chloro-3-[(1-methylethyl)amino]pyridine is then reacted with an excess of piperazine in a nucleophilic aromatic substitution reaction to yield the desired intermediate.

Step 2: Synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate II)

- Ethyl 5-nitroindole-2-carboxylate is hydrolyzed to 5-nitroindole-2-carboxylic acid under basic conditions.
- The nitro group is then reduced to an amino group via catalytic hydrogenation using a catalyst such as Raney Nickel.
- The resulting 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride in the presence of a base to yield the sulfonamide intermediate.

Step 3: Synthesis of Delavirdine

- Intermediate II is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

- The acyl chloride is then reacted with Intermediate I in a condensation reaction to form Delavirdine.
- The final product can be purified by recrystallization.

Data Presentation

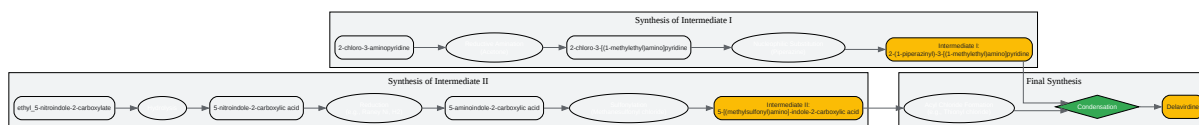
Pharmacokinetic Properties of Delavirdine

Parameter	Value	Reference
Bioavailability	85%	[1]
Protein Binding	98%	[1]
Metabolism	Hepatic (CYP3A4 and CYP2D6-mediated)	[1]
Elimination Half-life	5.8 hours	[1]
Excretion	Kidney (51%) and feces (44%)	[1]
Peak Plasma Concentration (Cmax)	35 ± 20 µM	[7][8]
Systemic Exposure (AUC)	180 ± 100 µM·h	[7][8]
Trough Concentration (Cmin)	15 ± 10 µM	[7][8]

In Vitro Antiviral Activity of Delavirdine

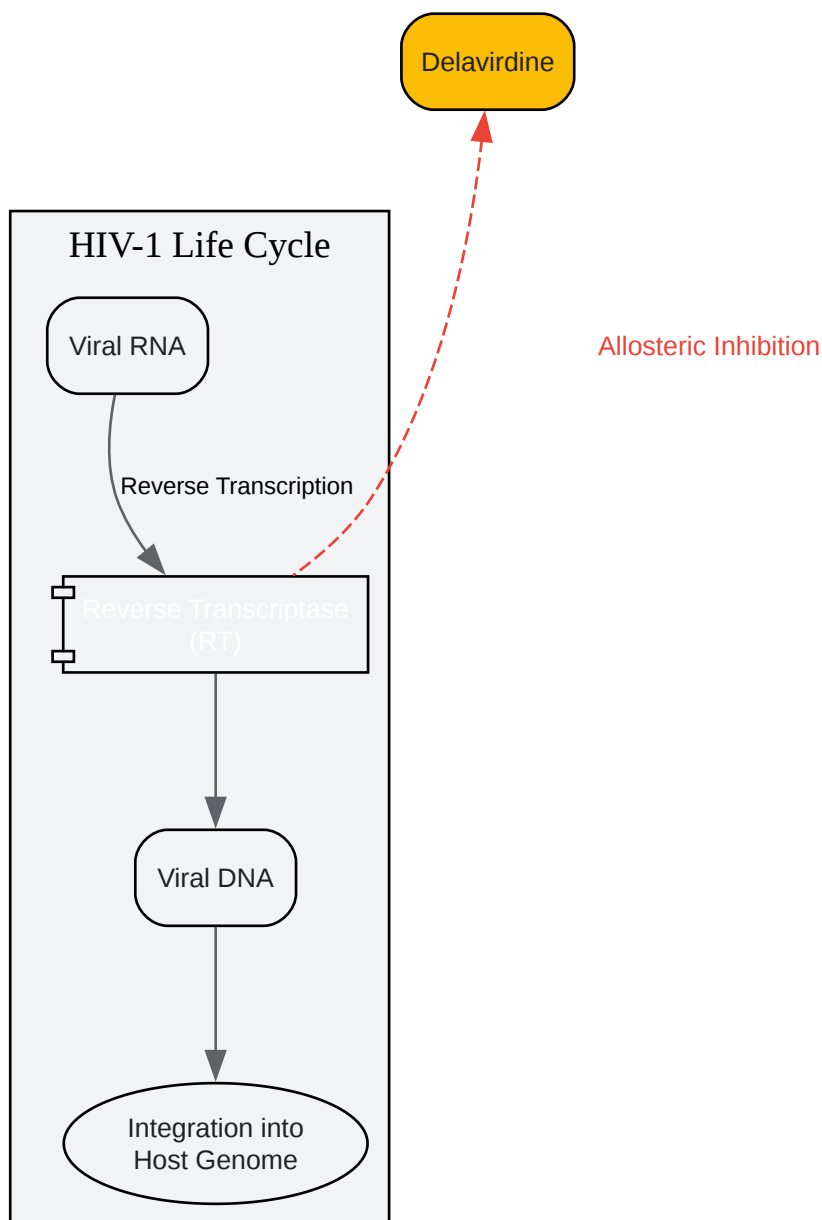
Isolate Type	IC50 Range (µM)	Mean IC50 (µM)	Reference
Laboratory Isolates (N=5)	0.005 - 0.030	-	[9][10]
Clinical Isolates (N=74)	0.001 - 0.69	0.038	[9][10]

Mandatory Visualization Diagrams



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Caption: A simplified workflow for the chemical synthesis of Delavirdine.



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Caption: Mechanism of action of Delavirdine as an NNRTI.

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